molecular formula C21H30N4O4 B10995105 methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate

methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate

Cat. No.: B10995105
M. Wt: 402.5 g/mol
InChI Key: DTXJXSANMFWWKN-UHFFFAOYSA-N
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Description

Methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate is a complex organic compound that features a piperidine ring, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine. The final esterification step involves the reaction of the intermediate with methyl chloroacetate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors, with careful control of temperature and pH to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction parameters would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and piperidine rings allow it to fit into binding sites, modulating the activity of the target. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    3-(piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity.

    4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial properties.

Uniqueness

Methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development.

Biological Activity

Methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H24N4O4
  • Molecular Weight : 396.4397 g/mol
  • CAS Number : 1232789-50-2

The structure features a piperidine ring, a phenylpiperazine moiety, and a glycine derivative, which are crucial for its biological interactions.

Research indicates that this compound exerts its biological effects primarily through the following mechanisms:

  • Neurotransmitter Interaction : It interacts with various neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction is vital for modulating mood and cognitive functions.
  • Acetylcholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which may enhance cognitive functions and alleviate symptoms associated with neurological disorders such as Alzheimer's disease .

Biological Activity

The biological activities of this compound have been explored in various studies:

Neuropharmacological Effects

Studies suggest that compounds similar in structure to this compound can act as agonists or antagonists at dopamine receptor subtypes, particularly D3 receptors. This activity may contribute to its potential therapeutic effects in treating mood disorders and cognitive impairments.

Case Studies

A notable case study involved the evaluation of the compound's efficacy in animal models of cognitive decline. In these studies, administration of the compound resulted in improved memory retention and learning capabilities compared to control groups, indicating its potential as a cognitive enhancer .

Research Findings

Recent findings have highlighted several key aspects of this compound's biological activity:

Study FocusFindings
Acetylcholinesterase InhibitionSignificant inhibition observed, leading to increased acetylcholine levels
Dopamine Receptor InteractionAgonistic effects on D3 receptors linked to mood regulation
Cognitive EnhancementImproved performance in memory tasks in animal models

Properties

Molecular Formula

C21H30N4O4

Molecular Weight

402.5 g/mol

IUPAC Name

methyl 2-[1-[2-[(4-phenylpiperazine-1-carbonyl)amino]acetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C21H30N4O4/c1-29-20(27)15-17-7-9-24(10-8-17)19(26)16-22-21(28)25-13-11-23(12-14-25)18-5-3-2-4-6-18/h2-6,17H,7-16H2,1H3,(H,22,28)

InChI Key

DTXJXSANMFWWKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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